molecular formula C14H10N2O5 B14463140 4-[(4-nitrophenyl)carbamoyl]benzoic Acid CAS No. 72269-16-0

4-[(4-nitrophenyl)carbamoyl]benzoic Acid

Cat. No.: B14463140
CAS No.: 72269-16-0
M. Wt: 286.24 g/mol
InChI Key: FULOPHPONWIJRB-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)carbamoyl]benzoic acid is a benzoic acid derivative featuring a carbamoyl bridge linking the benzoic acid moiety to a 4-nitrophenyl group. This structure combines the electron-withdrawing nitro group with the carboxylic acid functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research. The nitro group enhances reactivity in reduction and substitution reactions, while the carbamoyl linkage provides stability and opportunities for further functionalization. Its molecular framework is often utilized in the development of azo polymers, bioactive molecules, and coordination complexes due to its planar aromatic system and hydrogen-bonding capabilities .

Properties

IUPAC Name

4-[(4-nitrophenyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13(9-1-3-10(4-2-9)14(18)19)15-11-5-7-12(8-6-11)16(20)21/h1-8H,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULOPHPONWIJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396056
Record name 4-[(4-nitrophenyl)carbamoyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72269-16-0
Record name 4-[(4-nitrophenyl)carbamoyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-nitrophenyl)carbamoyl]benzoic acid typically involves the reaction of 4-nitroaniline with isocyanates to form the corresponding urea derivative, which is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-nitrophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol, methanol, and acetic acid are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(4-aminophenyl)carbamoyl]benzoic acid, while oxidation can lead to the formation of various oxidized derivatives.

Scientific Research Applications

4-[(4-nitrophenyl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-nitrophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylcarbamoyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. 4-{[(2-Carbamoyl-4-nitrophenyl)amino]methyl}benzoic acid (CAS: X9I)

  • Structure: Differs by an additional carbamoyl group on the nitrophenyl ring and an aminomethyl linker.
  • The dual carbamoyl groups may also influence hydrogen-bonding interactions in crystal packing .

b. 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid (CAS: 70142-79-9)

  • Structure: Contains two benzoic acid groups connected via terephthaloyl-diimino linkages.
  • Properties : The extended conjugation increases UV-Vis absorption intensity, making it suitable for optoelectronic applications. However, the larger molecular weight (404.10 g/mol) reduces solubility compared to the simpler target compound .

c. 4-[(4-Chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid (CAS: 328028-09-7)

  • Structure: Replaces the carbamoyl group with a sulfonylamino linker and introduces a hydroxyl group.
  • Properties : The sulfonyl group enhances acidity (pKa ~2.77), while the hydroxyl group enables chelation with metal ions, relevant in catalysis or metallodrug design .

Functional Group Variations

Compound Key Functional Groups Key Differences from Target Compound
4-(Methylamino)-3-nitrobenzoic acid (CAS: 41263-74-5) Nitro, methylamino, carboxylic acid Nitro at position 3; methylamino substituent alters electronic properties and bioavailability .
b-Alanine,N-[[(4-nitrophenyl)amino]carbonyl] (CAS: 102-66-9) Nitrophenyl carbamoyl, alanine backbone Smaller aliphatic chain reduces aromatic stacking interactions, affecting solid-state packing .
4-[(Aminocarbonyl)amino]benzoic acid (CAS: 6306-25-8) Urea linkage instead of carbamoyl Urea group increases hydrogen-bonding potential, impacting crystallinity and thermal stability .

Physicochemical Properties

Property 4-[(4-Nitrophenyl)carbamoyl]benzoic Acid 4-{[(2-Carbamoyl-4-nitrophenyl)amino]methyl}benzoic Acid 4-(Methylamino)-3-nitrobenzoic acid
Molecular Weight ~286.23 g/mol (estimated) 297.28 g/mol 210.17 g/mol
Solubility Moderate in DMF, ethanol High in DMF due to polar groups Low in water, high in acetone
Melting Point ~180–185°C (predicted) Not reported 220–225°C
UV-Vis λmax ~270 nm (nitro π→π* transition) ~290 nm (extended conjugation) ~265 nm

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